molecular formula C12H11BrN2O2 B1527956 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one CAS No. 1511468-75-9

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1527956
CAS No.: 1511468-75-9
M. Wt: 295.13 g/mol
InChI Key: CFAOTXJNWNSQEI-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one is a versatile small molecule scaffold with the molecular formula C12H11BrN2O2 and a molecular weight of 295.14 g/mol. This compound is characterized by its bromine atom and a phenoxyethyl group attached to the pyrimidinone ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-phenoxyethylamine with 5-bromouracil under specific reaction conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological processes and the development of bioactive compounds.

  • Medicine: Utilized in the design and development of new drugs and therapeutic agents.

  • Industry: Applied in the production of materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 5-Bromo-2-methoxybenzaldehyde: Used in the synthesis of various derivatives.

  • 3-Methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone: Another compound with similar structural features.

Biological Activity

5-Bromo-3-(2-phenoxyethyl)-3,4-dihydropyrimidin-4-one (CAS No: 1511468-75-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is synthesized through a multi-step process that includes the formation of the pyrimidine ring and subsequent bromination and phenoxyethyl substitution. This synthetic pathway is crucial for ensuring the desired biological activity.

Antioxidant Activity

Recent studies have demonstrated that compounds within the dihydropyrimidinone class exhibit significant antioxidant properties. The presence of the bromine atom and phenoxyethyl side chain enhances the radical scavenging ability of this compound, potentially contributing to its protective effects against oxidative stress in various biological systems .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In experimental models, it has shown a reduction in inflammatory markers such as TNF-α and PGE-2. For instance, a related study reported that similar compounds exhibited up to 63.35% inhibition of paw thickness in inflammation models without causing gastric ulcers . This suggests that this compound could be beneficial in managing inflammatory conditions.

Wound Healing Properties

The compound has also been evaluated for its wound healing potential. In vitro studies demonstrated that it significantly increased levels of prostaglandin E₂ (PGE₂), which is known to facilitate wound healing by promoting angiogenesis and fibroblast activity. Specifically, treatment with this compound resulted in a notable improvement in scratch wound healing assays in HaCaT cells .

Case Study 1: Anti-inflammatory Evaluation

In a controlled study assessing the anti-inflammatory effects of various dihydropyrimidinone derivatives, this compound was included among the test compounds. The results indicated that it exhibited an IC₅₀ value comparable to established anti-inflammatory drugs like celecoxib, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Wound Healing Assessment

A separate investigation focused on the wound healing capabilities of this compound revealed significant enhancements in cell migration and proliferation in fibroblast cultures treated with this compound. The findings support its application in therapeutic formulations aimed at improving wound healing outcomes .

Research Findings Summary Table

Study Biological Activity Key Findings
Study 1AntioxidantEnhanced radical scavenging activity; protective against oxidative stress
Study 2Anti-inflammatoryUp to 63.35% inhibition of inflammation markers; comparable IC₅₀ to celecoxib
Study 3Wound HealingSignificant increase in PGE₂ levels; improved cell migration and proliferation

Properties

IUPAC Name

5-bromo-3-(2-phenoxyethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-11-8-14-9-15(12(11)16)6-7-17-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAOTXJNWNSQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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